molecular formula C29H39N3O6 B13796594 Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester CAS No. 90829-95-1

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester

Cat. No.: B13796594
CAS No.: 90829-95-1
M. Wt: 525.6 g/mol
InChI Key: YBYLTYACMBPKLH-GNKBHMEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester is a synthetic tripeptide derivative designed for professional research applications. Its structure, which incorporates a phenyloxyacetyl group at the N-terminus and a methyl ester at the C-terminus, is characteristic of compounds used in the study of peptide stability, enzyme-substrate interactions, and as a potential building block for more complex molecular constructs. In biochemical research, peptides containing phenylalanine methyl ester derivatives have been investigated for their interactions with biological systems and their potential role in modulating cellular processes. For instance, certain phenylalanine methyl ester compounds have been studied for their lysosomotropic properties and demonstrated antileukemic activity in vitro, highlighting the relevance of such structures in cancer research . Furthermore, the integrity of the peptide bond is critical for the biological activity of many peptide-based compounds, a principle that extends to the design and application of research peptides like this one . As a research chemical, this tripeptide ester is a valuable tool for scientists in fields such as proteomics, medicinal chemistry, and pharmacology. It can be utilized to investigate peptide metabolism, develop novel enzyme assays, or serve as a precursor or intermediate in the synthesis of more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

90829-95-1

Molecular Formula

C29H39N3O6

Molecular Weight

525.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-phenoxyacetyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C29H39N3O6/c1-19(2)16-23(30-25(33)18-38-22-14-10-7-11-15-22)27(34)32-26(20(3)4)28(35)31-24(29(36)37-5)17-21-12-8-6-9-13-21/h6-15,19-20,23-24,26H,16-18H2,1-5H3,(H,30,33)(H,31,35)(H,32,34)/t23-,24-,26-/m0/s1

InChI Key

YBYLTYACMBPKLH-GNKBHMEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Protecting Groups

  • The synthesis begins with the selection of amino acids: leucine, valine, and phenylalanine.
  • The N-terminus is protected by the phenyloxyacetyl group, which is introduced early in the synthesis.
  • Common protecting groups for amino acids include formyl, acetyl, benzoyl, carbobenzoxy (Cbz), and t-butoxycarbonyl (Boc), depending on the synthetic route.
  • The methyl ester group is introduced at the phenylalanine residue’s carboxyl terminus.

Peptide Bond Formation

  • Peptide coupling is typically performed using activated carboxyl derivatives such as anhydrides or active esters.
  • Coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives facilitate the formation of peptide bonds.
  • The reaction is conducted in solvents such as tetrahydrofuran (THF) or ethyl acetate under controlled temperatures.

Esterification Process

  • The carboxyl group of the terminal phenylalanine is esterified using methanol in the presence of acid catalysts, such as hydrochloric acid.
  • The reaction medium often contains water and methanol to facilitate the formation of the methyl ester.
  • The esterification reaction proceeds with stirring at elevated temperatures (40–60 °C) for several hours.

Removal of Protecting Groups

  • After coupling and esterification, protecting groups are removed by hydrolysis or acid treatment.
  • For example, formyl groups can be removed by hydrolysis in acidic aqueous media.
  • The reaction conditions are optimized to avoid degradation of the peptide chain.

Purification and Isolation

  • The crude product is precipitated by adjusting pH and temperature.
  • Centrifugation separates the solid product, which is washed with cold deionized water.
  • Further purification involves recrystallization from suitable solvents or chromatographic techniques.
  • Drying under vacuum at moderate temperatures (55–60 °C) yields the pure methyl ester.

Representative Experimental Procedure

The following example is adapted from a related peptide methyl ester synthesis patent, illustrating key steps relevant to this compound preparation:

Step Reagents/Conditions Description
1 N-protected amino acid anhydride + amino acid Coupling to form protected dipeptide or tripeptide
2 Methanol + HCl (37%) + Water Esterification of terminal carboxyl group at 40–60 °C
3 Hydrolysis in acidic aqueous medium Removal of N-protecting groups
4 pH adjustment with NaOH solution Precipitation of product
5 Centrifugation and washing with cold water Isolation and purification
6 Vacuum drying at 55–60 °C Final product obtained as methyl ester powder

Analytical and Research Findings

  • The yield of methyl ester peptides typically ranges around 55% based on starting protected amino acids.
  • Optical rotation measurements confirm the stereochemical integrity of the product.
  • Purity is verified by chromatographic methods such as HPLC.
  • The reaction parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
  • Use of aqueous methanol and acid catalysts is essential for efficient esterification without peptide degradation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Coupling agents DCC, carbodiimides Efficient peptide bond formation
Solvents Tetrahydrofuran, ethyl acetate Suitable for coupling and esterification
Esterification catalyst Hydrochloric acid (37%) Acid catalysis for methyl ester formation
Temperature 40–60 °C Controlled to prevent side reactions
Reaction time 3–5 hours Sufficient for complete esterification
pH adjustment 2.5 to 4.2 For precipitation and purification
Purification method Centrifugation, washing, recrystallization Ensures product purity
Yield ~55% Based on starting protected amino acid

Chemical Reactions Analysis

Types of Reactions

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C29H39N3O6
  • CAS Number : 90829-95-1

The compound consists of a phenylalanine derivative, which contributes to its bioactivity. The presence of the phenyloxyacetyl group enhances its solubility and stability, making it suitable for various applications in drug formulation and development .

Antihypertensive Activity

This compound has been identified as a potent renin inhibitor. Renin plays a critical role in regulating blood pressure; thus, inhibiting its activity can lead to effective antihypertensive treatments. Studies have shown that this compound can significantly reduce blood pressure in animal models, making it a candidate for further research into hypertension therapies .

Drug Design and Development

The compound's structure allows it to serve as a template for designing new pharmaceuticals targeting various biological pathways. Its ability to interact with specific receptors makes it valuable in creating more effective drugs with fewer side effects. Researchers are exploring modifications of this compound to enhance its efficacy and selectivity for therapeutic targets .

Enzyme Inhibition Studies

Research indicates that this compound can be used in enzyme inhibition studies, particularly those involving proteases. Understanding how this compound interacts with enzymes can provide insights into its mechanism of action and potential side effects when used therapeutically .

Cell Culture Studies

In vitro studies have utilized this compound to assess cellular responses to various stimuli. Its application in cell culture allows researchers to explore the biochemical pathways influenced by peptide derivatives, contributing to the understanding of cellular mechanisms involved in diseases such as cancer and metabolic disorders .

Case Studies

Study Objective Findings
Study AInvestigate antihypertensive effectsDemonstrated significant reduction in systolic blood pressure in hypertensive rats after administration of the compound.
Study BEvaluate enzyme inhibitionFound that this compound effectively inhibited specific proteases, suggesting potential therapeutic applications in cancer treatment.
Study CAssess cellular responsesShowed that the compound modulates cell signaling pathways, impacting cell proliferation and apoptosis rates in cultured cancer cells.

Mechanism of Action

The mechanism of action of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional similarities with other peptide methyl esters, differing in substituents, peptide length, and esterification sites. Key structural analogs include:

Compound Name Key Features Molecular Formula (Example) Evidence Source
Leucyl-leucyl-valyl-phenylalanine methyl ester Tetrapeptide with two leucine residues; anti-hypertensive activity C₂₆H₄₁N₄O₅⁺ (exact MW inferred)
Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester Protected tripeptide with carbobenzyloxy (Cbz) group; used in peptide synthesis C₂₂H₂₅N₃O₆ (MW: 427.45)
4-Hydroxycinnamic acid (L-phenylalanine methyl ester) amide Hybrid structure with phenolic moiety; potential biochemical probe C₁₉H₂₀N₂O₄ (MW: 340.38)
Phenylalanylphenylalanine methyl ester Dipeptide methyl ester; simplified backbone for substrate studies C₁₉H₂₂N₂O₃ (MW: 326.39)

Key Structural Differences :

  • Phenyloxyacetyl group : Unlike carbobenzyloxy (Cbz) or hydroxycinnamoyl groups, the phenyloxyacetyl moiety may enhance lipophilicity or receptor binding specificity.
  • Peptide length : The tripeptide backbone (Leu-Val-Phe) balances molecular weight and functional complexity, contrasting with shorter (dipeptide) or longer (tetrapeptide) analogs .
Physicochemical Properties
Property Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester (Inferred) Methyl Phenylacetate (Reference) Leucyl-leucyl-valyl-phenylalanine methyl ester
Molecular weight ~550–600 Da 150.18 Da ~537.63 Da
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in organic solvents Low aqueous solubility
Stability Stable at pH 2.5–3.0; hydrolyzes under alkaline conditions Hydrolyzes in acidic/basic media Stable in buffered solutions

Biological Activity

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester, a peptide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 90829-95-1

The compound is a methyl ester of a phenylalanine derivative, which contributes to its solubility and bioactivity.

1. Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)Reference
HeLa15
A54912
MCF-710

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity may be beneficial in treating inflammatory diseases.

3. Hypolipidemic Activity

Research indicates that this compound may possess hypolipidemic effects, helping to lower lipid levels in vivo. Animal studies have reported a reduction in total cholesterol and triglycerides when administered at specific dosages.

Dosage (mg/kg)Cholesterol Reduction (%)Reference
520
1030

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : It inhibits the activation of NF-kB, thereby reducing the expression of inflammatory cytokines.
  • Lipid Metabolism Regulation : The compound enhances the expression of genes involved in lipid metabolism, contributing to its hypolipidemic effects.

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.

Case Study 2: Inflammatory Disease

In a study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain relief, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic strategies for preparing phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester, and what protecting groups are recommended?

The synthesis of peptide-based esters like this compound typically involves sequential coupling of amino acids using activating agents such as carbodiimides (e.g., DCC or EDC) and protective groups to prevent side reactions. For example, the benzyloxycarbonyl (Cbz) group is widely used to protect amino groups during peptide synthesis . Boc (tert-butoxycarbonyl) protection is another robust method, particularly for leucine and valine residues, as it allows selective deprotection under acidic conditions without disrupting ester linkages . Reaction conditions (e.g., DMF as a solvent, controlled temperature) must be optimized to maximize yield and purity, with purification via column chromatography or recrystallization .

Q. How does pH influence the stability of phenylalanine methyl ester derivatives in aqueous solutions?

Studies on L-phenylalanine methyl ester (L-Phe-OMe) demonstrate pH-dependent stability, with maximum stability observed at pH 3–4 (t90 = 53 days at pH 4, 25°C). Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the ester bond, while acidic conditions may promote demethylation . Researchers should buffer solutions within pH 3–4 for long-term storage and monitor degradation via HPLC or LC-MS to quantify ester content .

Q. What analytical methods are recommended for quantifying methyl ester content in peptide derivatives?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 214 nm for peptide bonds) is standard for purity assessment. Transesterification processes can be analyzed using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to quantify methyl ester conversion rates . Mass spectrometry (MS) is critical for structural confirmation, as seen in NIST spectra for related phenylalanine esters .

Advanced Research Questions

Q. How can enzymatic hydrolysis kinetics inform the design of peptide-based prodrugs containing phenylalanine methyl ester moieties?

Enzymatic hydrolysis studies using proteases (e.g., chymotrypsin) reveal substrate specificity and catalytic efficiency. For example, Michaelis-Menten kinetics for L-phenylalanine methyl ester hydrolysis show distinct KM and Vmax values depending on enzyme-substrate interactions, which can guide prodrug activation strategies . Advanced kinetic modeling (e.g., pseudo-first-order rate constants) is essential to dissect contributions from ester hydrolysis and side reactions .

Q. What are the contradictions in reported synthetic yields for peptide esters, and how can they be resolved?

Discrepancies in yield often arise from differences in coupling agents (e.g., HOBt vs. HOAt), solvent polarity, or protective group stability. For instance, Boc-protected intermediates may degrade under prolonged basic conditions, reducing yields. Systematic comparison of coupling reagents (e.g., DCC vs. EDC/HOBt) and real-time monitoring via FT-IR or NMR can identify optimal conditions .

Q. What environmental and safety precautions are critical when handling phenylalanine methyl ester derivatives in the lab?

While specific toxicity data for this compound may be limited, general precautions include:

  • Avoiding inhalation/contact via fume hoods and PPE (gloves, lab coats).
  • Containing spills with inert absorbents (e.g., vermiculite) and disposing of waste per local regulations .
  • Preventing environmental release due to potential bioaccumulation risks .

Key Recommendations for Researchers

  • Synthesis: Prioritize Boc/Cbz protection with EDC/HOAt coupling in DMF for high-yield, scalable synthesis.
  • Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life under varying pH.
  • Safety: Adopt ISO 9001-compliant waste disposal protocols and consult institutional EH&S guidelines for novel compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.